![molecular formula C17H19FN2O3 B4237531 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide
Overview
Description
2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide, also known as EFMC, is a compound that has gained attention in the scientific community due to its potential applications in drug development. EFMC is a member of the phenoxyacetamide family of compounds and has been shown to exhibit promising biological activity against a variety of targets.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors. 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. In vivo studies have shown that 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide is its broad range of activity against different targets. This makes it a potentially useful compound for the development of drugs that target multiple pathways. However, 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide. One area of interest is the development of more potent analogs of 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide that could be used as drugs. Another area of interest is the investigation of the molecular mechanisms underlying the activity of 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide. This could lead to the identification of new drug targets and the development of more effective drugs. Finally, the potential use of 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide as a diagnostic tool for cancer and other diseases is also an area of interest for future research.
Scientific Research Applications
2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to exhibit activity against a variety of targets, including cancer cells, bacteria, and viruses. 2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[2-ethoxy-4-[(4-fluoroanilino)methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-2-22-16-9-12(3-8-15(16)23-11-17(19)21)10-20-14-6-4-13(18)5-7-14/h3-9,20H,2,10-11H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWYAQJTDFZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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